molecular formula C9H6O3 B7791290 2H-chromene-2,4(3H)-dione CAS No. 4438-85-1

2H-chromene-2,4(3H)-dione

Cat. No.: B7791290
CAS No.: 4438-85-1
M. Wt: 162.14 g/mol
InChI Key: BQLSCAPEANVCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromene-2,4(3H)-dione ( 4438-85-1), a versatile chromene derivative, is a valuable building block in medicinal chemistry and drug discovery. This compound serves as a core pharmacophore for developing novel therapeutic agents with diverse biological activities. Research highlights its significant potential as a precursor for anticancer compounds. Derivatives of chroman-2,4-dione have demonstrated promising in vitro activity against various human carcinoma cell lines, including breast carcinoma (MCF7), with studies suggesting inhibitory action against cyclin-dependent kinase (CDK) proteins, which play a crucial role in cell cycle control . Furthermore, the 2H-chromene scaffold is a key structure in the synthesis of new antibacterial agents. Synthetic analogs, particularly halogenated derivatives, have shown potent activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis . Other research avenues include the development of chromene derivatives bearing moieties like thiazolidine-2,4-dione and hydantoin, which have exhibited cytotoxic profiles comparable to standard chemotherapeutic agents . The broad applicability of this compound also extends to materials science, where chromene-based derivatives are investigated for their nonlinear optical (NLO) properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chromene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLSCAPEANVCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405288
Record name 2H-chromene-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4438-85-1
Record name 2H-chromene-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Core Heterocyclic Scaffold in Organic Chemistry Research

The 2H-chromene-2,4(3H)-dione structure is a fused heterocyclic system, integrating a benzene (B151609) ring with a pyran-2,4-dione ring. This arrangement imparts a unique electronic and structural character, making it a privileged scaffold in organic chemistry. The presence of both electron-rich and electron-deficient centers, along with reactive carbonyl groups and an acidic hydroxyl group (in its tautomeric form, 4-hydroxycoumarin), provides multiple sites for chemical modification. This versatility allows chemists to construct a vast library of derivatives with tailored properties.

The core structure is not only a synthetic target but also the nucleus of many naturally occurring compounds. arabjchem.org Its inherent reactivity and the potential for stereoselective functionalization make it an attractive building block for creating complex molecular architectures.

Pervasive Role in Synthetic Methodologies and Chemical Transformations

2H-Chromene-2,4(3H)-dione, often in its 4-hydroxycoumarin (B602359) tautomeric form, is a cornerstone in a multitude of synthetic methodologies. arabjchem.org Its acidic proton at the C3 position and the nucleophilicity of the C3 carbon in the presence of a base enable a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key transformations involving this scaffold include:

Alkylation and Acylation: The C3 position is readily alkylated and acylated, providing access to a diverse range of derivatives. arabjchem.orgsciepub.com For instance, C3-allylation is a significant strategy for C-C bond formation. arabjchem.org

Condensation Reactions: It readily condenses with aldehydes and other carbonyl compounds. A notable example is the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) through reaction with aromatic aldehydes. scirp.org

Multicomponent Reactions (MCRs): The scaffold is a frequent participant in one-pot multicomponent reactions, which are highly efficient for generating molecular complexity in a single step. researchgate.netbohrium.comjsynthchem.com These reactions often lead to the synthesis of novel heterocyclic systems. For example, a catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines in water has been developed to synthesize novel 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives. researchgate.net

Cyclization Reactions: It serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as chromeno[4,3-c]pyrazoles and pyran derivatives. researchgate.net

The development of green and efficient synthetic protocols, such as using water as a solvent or employing reusable nanocatalysts, highlights the ongoing innovation in the chemistry of this compound. researchgate.netjsynthchem.com

Importance As a Structural Motif in Medicinal Chemistry Research

The 2H-chromene-2,4(3H)-dione nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. arabjchem.orgontosight.ai Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. arabjchem.orgresearchgate.netrjptonline.org

Pharmacological ActivityExamples of Derivatives/Related CompoundsCitation
AnticoagulantWarfarin (B611796), Coumatetralyl arabjchem.org
Anticancer(Z)-[(2H-chromen-3-yl)methylene]azolidinones, Chromane-2,4-dione derivatives nih.govresearchgate.netnih.gov
Antibacterial/Antifungal3-acyl and 3-carbamoyl-4-hydroxycoumarins, Chromene-sulfonamide hybrids arabjchem.orgscirp.orgmdpi.com
AntiviralDerivatives have shown activity against viruses like HIV. arabjchem.orgresearchgate.net
Anti-inflammatoryVarious chromene derivatives have been investigated. researchgate.netrjptonline.org
AntioxidantHydroxycoumarins are known to scavenge reactive oxygen species. arabjchem.orgresearchgate.net

The chromane-2,4-dione moiety has been shown to be a critical component in compounds exhibiting cytotoxic effects against various cancer cell lines. nih.gov For instance, derivatives bearing a halogen on an exocyclic phenyl ring have demonstrated high potency. nih.gov Furthermore, the fusion of the chromene ring with other heterocyclic systems like thiazolidine-2,4-dione, rhodanine, or hydantoin (B18101) has yielded potent anticancer agents. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 2h Chromene 2,4 3h Dione

Molecular Modeling and Geometry Optimization

The foundation of any computational study is the accurate determination of the molecule's three-dimensional structure. Molecular modeling and geometry optimization are processes that calculate the lowest energy arrangement of atoms in a molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net DFT calculations are central to the study of chromene derivatives, providing a balance between accuracy and computational cost. rsc.orgnih.gov These methods are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. bohrium.com For derivatives of the 2H-chromene-2,4(3H)-dione scaffold, DFT has been successfully used to characterize molecular structure and spectroscopic behavior. ni.ac.rs The theory's application allows for a detailed comparison between theoretical predictions and experimental data, such as those obtained from X-ray crystallography. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and well-validated combination for coumarin (B35378) derivatives is the B3LYP hybrid functional with empirical dispersion corrections (D3BJ), paired with a triple-zeta Pople-style basis set like 6-311++G(d,p). ni.ac.rsresearchgate.net

The selection of this theoretical model is often validated by comparing calculated structural parameters with high-quality experimental data from X-ray diffraction. For instance, in studies of 4-hydroxycoumarin (B602359) derivatives, the B3LYP-D3BJ functional has shown excellent agreement with crystallographic data. nih.gov The validation process involves calculating key geometric parameters for a known crystal structure and assessing the correlation. One study on a related compound, 3-(1-(phenylamino)ethylidene)chroman-2,4-dione, demonstrated the reliability of the B3LYP-D3BJ/6-311+G(d,p) model by comparing the calculated bond lengths with experimental values. ni.ac.rs

Below is a table comparing selected experimental and calculated bond lengths for a closely related derivative, showcasing the model's accuracy.

BondExperimental Bond Length (Å)Calculated Bond Length (Å) (B3LYP-D3BJ/6-311+G(d,p))
O1–C21.3881.391
C2–C31.4531.458
C3–C41.4361.442
C4–O31.2541.261
C2–O21.2231.218
Data derived from a study on a 3-substituted chroman-2,4-dione derivative. ni.ac.rsnih.gov

The high correlation coefficient (R > 0.96) and low mean absolute error (MAE < 0.8°) for bond angles further justify the selection of the B3LYP-D3BJ/6-311++G(d,p) level of theory for optimizing the structures of these compounds. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Analysis

Beyond structural determination, computational chemistry offers a suite of tools to analyze the electronic characteristics that govern a molecule's reactivity and stability. These analyses are based on the optimized molecular wavefunction.

Fukui functions are used within the framework of conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. bohrium.com This analysis helps in predicting the regioselectivity of chemical reactions. The Fukui function analysis has been applied to various chromene and coumarin derivatives to pinpoint the most reactive sites within the molecule. bohrium.comnih.gov By calculating the electron density changes upon the addition or removal of an electron, these functions highlight the areas where the molecule is most likely to interact with other reagents, providing valuable insights into its chemical behavior. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orge-bookshelf.de QTAIM analysis provides a rigorous method for partitioning a molecule into atomic basins and characterizing the nature of the chemical bonds through the properties of bond critical points (BCPs). amercrystalassn.org In the study of coumarin derivatives, QTAIM has been used to analyze intramolecular interactions, including hydrogen bonds and other stabilizing forces. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs allow for the classification of bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions, offering a detailed understanding of the forces holding the molecule together. core.ac.uk

Thermodynamic Parameter Calculations

The theoretical calculation of thermodynamic parameters provides fundamental information about the stability and reactivity of a molecule. These calculations are often performed using quantum chemical methods like Density Functional Theory (DFT). For derivatives of 4-hydroxycoumarin, computational methods such as DFT (B3LYP) have been employed to optimize molecular geometry and calculate various quantum-chemical properties. nih.gov Such studies can elucidate the thermodynamic driving forces and kinetic barriers for chemical reactions involving these compounds. grafiati.com While general methodologies for predicting thermodynamic properties of organic compounds through computational models exist, specific, detailed theoretical studies focusing solely on the thermodynamic parameters (such as enthalpy of formation, Gibbs free energy, and entropy) of the parent compound this compound are not extensively detailed in the currently reviewed literature. However, the thermodynamic parameters (ΔH and ΔS) for the binding of 7-hydroxycoumarin derivatives to proteins have been determined experimentally and supported by computational approaches, indicating that hydrophobic forces often play a dominant role in the interaction process. tandfonline.com

In Silico Investigations for Biological Activity Research

In silico methods are pivotal in modern drug discovery, allowing for the rapid screening and characterization of potential drug candidates. Derivatives of this compound have been the subject of numerous such investigations to predict and understand their biological activities.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its protein target. Numerous studies have employed molecular docking to investigate the potential of 4-hydroxycoumarin derivatives as inhibitors of various enzymes.

For instance, docking studies have been performed on 4-hydroxycoumarin derivatives against targets such as:

Cyclin-dependent kinase 8 (CDK-8): This enzyme is involved in the cell cycle, and docking studies have shown that 4-hydroxycoumarin enamines have good binding affinities with this protein, consistent with their experimental anti-tumor activities. nih.gov

E. coli DNA gyrase B: All compounds in a synthesized series of 4-hydroxycoumarin derivatives exhibited good binding energies against the 24-kDa DNA gyrase B fragment from E. coli. researchgate.net

HIV-1 Protease: The interaction of synthesized 4-hydroxycoumarin derivatives with the active site of HIV-1 protease was investigated, revealing that interactions are primarily mediated by hydrogen bonding and van der Waals forces. nih.gov

Glucosamine-6-Phosphate Synthase (GlcN-6-P): Fused coumarin derivatives have been studied as potential inhibitors of this enzyme, with docking simulations used to identify the best conformation based on the lowest binding energy. tandfonline.com

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, coumarin derivatives have been docked into the active site of the SARS-CoV-2 main protease, targeting the Cys-His catalytic dyad. nih.gov

Human Carbonic Anhydrase IX (hCA-IX): To rationalize antitumor activity, coumarin-neurotransmitter derivatives were docked at the binding site of the hCA-IX receptor. mdpi.com

These studies typically utilize software like AutoDock Vina or modules within suites like Schrödinger and MOE to perform the simulations. tandfonline.comnih.govnih.gov

Prediction of Protein-Ligand Binding Energies

A key output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates. For 4-hydroxycoumarin derivatives, binding energies have been calculated against a wide array of protein targets. researchgate.netnih.gov

The London ΔG and GBVI/WSA ΔG scoring functions are examples of methods used to estimate the free energy of ligand binding during docking calculations. nih.gov Beyond standard docking scores, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energies of protein-ligand complexes from molecular dynamics simulation trajectories. nih.govniscpr.res.in These methods account for factors like electrostatic interactions, van der Waals forces, and solvation energies to provide a more accurate prediction of binding affinity. mdpi.comniscpr.res.in

Below is a table summarizing the predicted binding energies for various 4-hydroxycoumarin derivatives against different protein targets as reported in the literature.

Derivative ClassProtein TargetRange of Binding Energies (kcal/mol)
3-Formyl-4-hydroxycoumarin EnaminesCyclin-dependent kinase 8 (CDK-8)Up to -6.8
Various 4-hydroxycoumarin amidesE. coli DNA gyrase B (1KZN)-4.46 to -5.70
Substituted 4-hydroxycoumarinsHIV-1 Protease (1EBY)-6.17 to -7.04
Fused coumarin derivativesGlucosamine 6-Phosphate Synthase (2VF5)-7.9 to -8.5
Various coumarin derivativesSARS-CoV-2 Main Protease (6Y2E)-5.3 to -7.2
Coumarin-neurotransmitter hybridsHuman Carbonic Anhydrase IXNot explicitly stated in kcal/mol, but electrostatic contributions were significant.

This table is a compilation of data from multiple sources and is intended for illustrative purposes. nih.govresearchgate.netnih.govtandfonline.comnih.govmdpi.com The specific values depend on the exact ligand structure, software, and scoring function used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are applied to protein-ligand complexes to assess their stability and to understand the dynamic behavior of the interaction. mdpi.com

For complexes involving coumarin derivatives, MD simulations have been used to:

Assess Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. tandfonline.comniscpr.res.in For instance, studies on HSA-coumarin complexes showed they reached an equilibration state at around 3.5 ns, indicating stability. nih.govacs.org

Analyze Conformational Changes: MD simulations can reveal how the protein structure changes upon ligand binding and how the ligand adapts its conformation within the binding site. tandfonline.com

Refine Binding Energy Calculations: The snapshots generated during an MD simulation are often used as input for MM-PBSA or MM-GBSA calculations to obtain a more accurate estimation of the binding free energy. nih.gov

Software packages like GROMACS and NAMD are commonly used to perform these simulations. nih.govyoutube.com

Identification of Potential Ligand Binding Sites

Identifying the specific site on a protein where a ligand binds is fundamental to understanding its mechanism of action. In silico approaches are instrumental in this process. Molecular docking simulations inherently predict the binding site by placing the ligand in the most energetically favorable location on the protein. nih.gov

For coumarin derivatives, studies have identified binding to several key locations:

Enzyme Active Sites: Many coumarin derivatives are designed to be enzyme inhibitors, and docking studies consistently place them within the catalytic active site. For example, derivatives have been shown to bind to the catalytic dyad of the SARS-CoV-2 main protease and the active site of HIV-1 protease. nih.govnih.gov

Allosteric Sites: In some cases, ligands may bind to a site other than the active site, known as an allosteric site, to modulate the protein's function.

Protein Subdomains: Docking and site probe studies have indicated that 7-hydroxycoumarin derivatives specifically bind to subdomains IIIA and IIIB of Human Serum Albumin (HSA). nih.gov

Computational tools like MOE's SiteFinder can be used to predict potential binding pockets on a protein's surface based on its geometric properties, even before a ligand is docked. nih.gov Analysis of the docked complex then reveals the specific amino acid residues that form hydrogen bonds or have hydrophobic interactions with the ligand, providing a detailed map of the binding site. nih.govnih.gov

Structure Activity Relationship Sar Studies in 2h Chromene 2,4 3h Dione Scaffolds

Systematic Functionalization of the Chromene Core for Activity Modulation

Systematic functionalization of the chromene core has been a key strategy for modulating the biological activity of its derivatives. This involves the targeted introduction of various functional groups at different positions of the chromene ring system to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the development of P2Y6 receptor antagonists, researchers have systematically modified the 2H-chromene scaffold at five different positions. nih.gov These modifications included the introduction of various substituents to explore their impact on the antagonist activity. The process often begins with lead compounds, which are then systematically altered to create a library of analogs for biological screening. This systematic approach allows for a comprehensive evaluation of the SAR, providing valuable insights into the structural requirements for optimal activity.

One common method for functionalization is the catalytic condensation between salicylic (B10762653) aldehydes and various nitroalkenes, which allows for the introduction of substituents at the 2, 5, 6, 7, and 8 positions of the 2H-chromene ring. nih.gov Further modifications, such as Sonogashira or Heck reactions, can be employed to introduce additional diversity, such as alkyne or alkene functionalities. nih.gov These systematic modifications are essential for fine-tuning the biological activity of the chromene derivatives.

Influence of Substituent Position and Nature on Derivative Activity (e.g., Halogenation, Alkyl, Aryl, and Heterocyclic Groups)

The position and nature of substituents on the chromene ring have a profound impact on the biological activity of its derivatives. Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.

Halogenation: Halogen substituents, such as fluorine, chlorine, bromine, and iodine, can significantly influence the electronic and steric properties of the chromene derivatives. In the context of P2Y6 receptor antagonists, 6-fluoro and 6-chloro analogs have demonstrated enhanced potency compared to other halogens. nih.gov However, similar halogen substitutions at the 5, 7, or 8 positions resulted in reduced affinity, highlighting the critical role of substituent position. nih.gov

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups can also modulate the activity of chromene derivatives. For example, the presence of a trifluoromethyl group at the 2-position and a nitro group at the 3-position of the 2H-chromene scaffold has been identified as important for P2Y6 receptor antagonism. nih.gov The addition of a triethylsilylethynyl group at the 5- or 8-position has been shown to maintain the affinity for the human P2Y6 receptor. nih.gov

Heterocyclic Groups: The incorporation of heterocyclic moieties can further enhance the biological activity of chromene derivatives. For example, the fusion of a pyridine (B92270) ring to the chromene scaffold to form chromenopyridine derivatives has been explored for various therapeutic applications. semanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for target binding.

The following table summarizes the influence of different substituents on the activity of 2H-chromene derivatives:

SubstituentPositionEffect on ActivityReference
Fluorine6Enhanced potency nih.gov
Chlorine6Enhanced potency nih.gov
Halogens5, 7, 8Reduced affinity nih.gov
Trifluoromethyl2Important for activity nih.gov
Nitro3Important for activity nih.gov
Triethylsilylethynyl5, 8Maintained affinity nih.gov

Impact of Fused and Attached Moieties on Research Outcomes (e.g., Thiazolidine-2,4-dione, Rhodanine, Hydantoin (B18101), Pyrimidine)

The fusion or attachment of other heterocyclic rings to the chromene scaffold can lead to the development of novel compounds with unique biological properties. This strategy has been widely employed to create hybrid molecules that combine the pharmacophoric features of different heterocyclic systems.

Thiazolidine-2,4-dione: The incorporation of a thiazolidine-2,4-dione moiety has been shown to impart antimicrobial activity to 2H-chromene derivatives. nih.gov These hybrid molecules can be synthesized through multicomponent reactions, which allow for the efficient construction of complex molecular architectures. nih.gov

The following table provides examples of fused and attached moieties and their impact on the biological activity of 2H-chromene derivatives:

Fused/Attached MoietyBiological ActivityReference
Thiazolidine-2,4-dioneAntimicrobial nih.gov
PyrimidineAnticancer, Antimicrobial researchgate.netekb.eg

Correlation between Structural Features and Observed Biological Potency in Research Studies

The correlation between the structural features of 2H-chromene derivatives and their biological potency is a key aspect of SAR studies. By analyzing the activity data of a series of analogs, researchers can identify the key structural determinants for a particular biological effect.

For example, in the case of P2Y6 receptor antagonists, it was found that halogen substitution at the 6 and 8 positions of the 2H-chromene ring generally preserved the affinity for the human receptor better than substitutions at the 5 and 7 positions. nih.gov This suggests that the steric and electronic properties of these positions are critical for receptor binding.

Furthermore, the introduction of a trifluoromethyl group at the 2-position and a nitro group at the 3-position was found to be crucial for the antagonist activity. nih.gov Any alternatives to these substitutions resulted in a loss of potency, indicating their essential role in the pharmacophore.

The following table summarizes the correlation between specific structural features and the observed biological potency of 2H-chromene derivatives:

Structural FeatureBiological PotencyReference
Halogen at position 6Enhanced P2Y6 receptor antagonism nih.gov
Halogen at positions 5, 7, 8Reduced P2Y6 receptor affinity nih.gov
Trifluoromethyl at position 2Essential for P2Y6 receptor antagonism nih.gov
Nitro at position 3Essential for P2Y6 receptor antagonism nih.gov

Advanced Research Applications of 2h Chromene 2,4 3h Dione Derivatives

Development of Novel Pharmaceutical Scaffolds for Drug Discovery Research

The benzopyran moiety at the core of 2H-chromene-2,4(3H)-dione derivatives serves as a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to form the structural basis for compounds with a wide spectrum of pharmacological activities, making it an important nucleus for the discovery of new drug candidates. researchgate.net

Lead Compound Identification and Optimization Strategies

The process of discovering and refining new drug candidates often begins with the identification of a "lead compound," a chemical structure with desired biological activity. danaher.com Derivatives of this compound are frequently identified as such leads. The optimization of these leads is a critical phase in drug discovery, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comgd3services.com

Strategies for the optimization of these lead compounds include:

Design and Synthesis of Analogs: Medicinal chemists synthesize a variety of analogs of the initial lead to explore the structure-activity relationship (SAR). gd3services.com This involves making systematic modifications to the core structure to understand how these changes affect its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This computational method is employed to investigate the correlation between the 3D molecular structures of a series of compounds and their biological outcomes. nih.gov A reliable 3D-QSAR model can predict the biological potency of new, unsynthesized compounds, thereby guiding further structural modifications. nih.gov

Pharmacophore Modeling and Scaffold Hopping: These techniques are used to identify the essential structural features responsible for a compound's biological activity and to design novel molecular frameworks with similar properties. creative-biostructure.com

Rational Design of Targeted Compounds for Biological Research

Rational drug design leverages the understanding of a biological target's structure to design molecules that can interact with it specifically. nih.gov For instance, the coat protein (CP) of viruses has been identified as a viable target for antiviral agents. nih.gov Researchers have rationally designed 2,2-dimethyl-2H-chromene derivatives that can form stable hydrogen bonds with specific amino acid residues, such as Ser125 of the Potato Virus Y (PVY) coat protein, thereby inhibiting virion assembly. nih.gov This targeted approach, often guided by molecular hybridization strategies, aims to enhance the biological activity, pharmacokinetic properties, and selectivity of the new molecules. nih.gov

Exploration of Diverse Biological Activities within the Scaffold

The this compound scaffold and its derivatives have been extensively investigated for a wide range of potential therapeutic applications. Their ability to interact with diverse cellular targets underpins this broad spectrum of biological activity. semanticscholar.orgresearchgate.net

Table 1: Investigated Biological Activities of this compound Derivatives

Biological ActivityResearch Findings
Anticancer Certain chromene derivatives have shown promising anticancer activity against various human cancer cell lines, including colon (HT-29), liver (HepG-2), and breast (MCF-7) cancer. researchgate.net Some derivatives exhibited higher potency than the standard drug doxorubicin (B1662922) in preclinical studies. researchgate.net The antiproliferative effect of some 3-nitro-2H-chromenes is linked to their ability to inhibit thioredoxin reductase (TrxR). researchgate.net
Antimicrobial Novel 4-hydroxy-chromene-2-one derivatives have been synthesized and evaluated for their activity against different microbial strains. nih.gov Some halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant strains of S. aureus. researchgate.net
Antiviral Derivatives of 2,2-dimethyl-2H-chromene have been rationally designed to exhibit anti-phytoviral properties by inhibiting the assembly of virions. nih.gov The chromene nucleus is considered an important structure for the discovery of new antiviral drug candidates. researchgate.net
Anti-inflammatory The chromene scaffold is a component of compounds with demonstrated anti-inflammatory activity. semanticscholar.orgresearchgate.net Specific substitutions on the chromene nucleus have been shown to enhance this activity. researchgate.net
Antitubercular Research has indicated that certain chromene derivatives possess antitubercular properties. researchgate.netrjptonline.org For example, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have shown good anti-tubercular activity in screenings. rjptonline.org
Antidiabetic The 2H/4H-chromene scaffold has been identified as having potential antidiabetic activity. nih.govfrontiersin.org
Herbicidal The benzopyran moiety, the core of chromene derivatives, has been associated with herbicidal activity. semanticscholar.orgresearchgate.net

Applications in Materials Science Research

The unique photophysical properties of the 2H-chromene substructure have made it a valuable motif in the field of materials science. msu.edunih.gov

Development of New Materials with Desirable Properties

The chromene structure is integral to various materials that exhibit unique photochromic properties. nih.gov This has led to their application in the development of "smart" materials that can change their properties in response to light.

Potential in Catalysis Research

Recent research has explored the use of various catalysts for the efficient synthesis of 2H-chromene derivatives. msu.edu This includes the use of transition metals, organocatalysts, and Brønsted and Lewis acids. msu.edunih.gov Furthermore, there is growing interest in using chromene derivatives themselves as catalysts or as ligands in catalytic systems. The development of efficient synthetic methodologies for these compounds is crucial for advancing their application in catalysis. msu.edu For example, human urine carbon (HUC) has been successfully used as a heterogeneous catalyst for the one-pot synthesis of chromene derivatives. mdpi.com

Role as Precursors for the Synthesis of Other Complex Compounds

Multi-component reactions (MCRs) have emerged as a powerful strategy for efficiently synthesizing complex molecules, and 4-hydroxycoumarin (B602359) is a frequently utilized substrate in these reactions. rsc.org For instance, it can react with aldehydes and other carbon-based nucleophiles to generate fused heterocyclic systems. One-pot synthesis methodologies are often employed, which are efficient and align with the principles of green chemistry by reducing waste and energy consumption. researchgate.netnih.gov

Derivatives of 4-hydroxycoumarin serve as key intermediates in the synthesis of various fused pyran systems. The reaction of 4-hydroxycoumarin with aldehydes and malononitrile (B47326) or its derivatives can lead to the formation of pyrano[3,2-c]coumarins and other related structures. rsc.orgresearchgate.netnih.gov For example, the reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile in a one-pot synthesis yields 2-amino-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives. researchgate.netnih.gov Furthermore, L-proline has been used as a catalyst in the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and dimedone to produce 12-aryl substituted chromeno[2,3-b]chromenes. rsc.org Another approach involves the use of a recyclable magnetic catalyst, NiFe2O4/Cu(OH)2, for the one-pot synthesis of tetrahydrochromeno[3,4-b]chromene-dione derivatives from aromatic aldehydes, 1,3-cyclohexadiones, and 4-hydroxycoumarin. biolmolchem.com

The following table summarizes selected examples of complex compounds synthesized using this compound as a precursor.

PrecursorReagentsResulting Complex Compound ClassSignificance
4-HydroxycoumarinAcetaldehyde, Malononitrile nih.govBenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidinesFormation of complex, fused heterocyclic systems with potential biological activity. researchgate.netnih.gov
4-HydroxycoumarinAryl Aldehydes, 1,3-CyclohexadionesTetrahydrochromeno[3,4-b]chromene-dionesEfficient one-pot synthesis using a recyclable magnetic catalyst. biolmolchem.com
4-Hydroxy-2H-chromene-2-thioneAryl Aldehydes, DimedoneChromeno[2,3-b]chromenesDemonstrates the utility of coumarin (B35378) derivatives in organocatalyzed multi-component reactions. rsc.org
4-HydroxycoumarinSubstituted ChalconesPyrano[3,2-c]coumarinsConstruction of dihydropyran-fused coumarin derivatives. rsc.org

Exploration as Environmentally Friendly Agrochemicals

Research has demonstrated that coumarin derivatives possess fungicidal, herbicidal, and antiviral properties. acs.orgmdpi.comsioc-journal.cn For instance, a series of novel coumarin ester derivatives were synthesized and evaluated for their fungicidal activity, building on the potential of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins as lead compounds. mdpi.com

In the area of weed management, 3-benzoyl-4-hydroxycoumarin derivatives have been synthesized and tested for their herbicidal effects. sioc-journal.cnresearchgate.net One study evaluated their activity against Brassica campestris and Echinochloa crus-galli. sioc-journal.cnresearchgate.net The results indicated that while the compounds were active against Brassica campestris, the addition of a benzoyl group could enhance this activity to some extent. sioc-journal.cnresearchgate.net Notably, the compound 3-(2-Nitro-4-mesylbenzoyl)-4-hydroxycoumarin showed significant in-vitro activity against Brassica campestris, suggesting its potential as a lead compound for developing selective herbicides. sioc-journal.cnresearchgate.net

Furthermore, various coumarin derivatives have been evaluated for their antiviral activities against plant pathogens like the tobacco mosaic virus (TMV), with several compounds showing better performance than the commercial agent ribavirin (B1680618) at similar concentrations. acs.org The broad spectrum of biological activities, combined with the potential for eco-friendly synthesis, positions this compound derivatives as promising candidates for the development of next-generation, environmentally conscious agrochemicals. researchgate.netresearchgate.net

The following table details the observed agrochemical activities of specific this compound derivatives.

Derivative ClassTarget Organism/VirusType of ActivityKey Research Finding
Coumarin Ester DerivativesFungiFungicidalEsterification of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins was explored to enhance fungicidal efficacy. mdpi.com
3-Benzoyl-4-hydroxycoumarin DerivativesBrassica campestris (a weed)HerbicidalCompound 21 showed 87.6% inhibition in-vitro, superior to mesotrione (B120641) under the same conditions. sioc-journal.cnresearchgate.net
Various Coumarin DerivativesTobacco Mosaic Virus (TMV)AntiviralSeveral synthesized derivatives exhibited better antiviral activity against TMV than the commercial standard, ribavirin. acs.org
3,3'-(benzylidene)bis(4-hydroxycoumarin) DerivativesBacillus subtilis, Staphylococcus aureusAntibacterialSome derivatives showed significant growth inhibition of Gram-positive bacteria. nih.gov

Q & A

Q. What are the common synthetic routes for 2H-chromene-2,4(3H)-dione derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A widely used method involves base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones, achieving high yields (e.g., 92% for 6-(2,4-dimethoxyphenyl)-4H-chromen-4-one) under mild conditions . Alternative approaches include hypervalent iodine(III)-mediated oxidation of 2H-chromenes to 4H-chromenes, with ring contractions observed in dihydrobenzoxepines . Optimization often involves adjusting base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity and minimize side reactions.

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Structural elucidation relies on combined spectroscopic techniques:
  • 1H/13C NMR : Key signals include δ ~8.29 ppm (aromatic protons) and δ ~176.7 ppm (carbonyl carbons) for the chromene-dione core .
  • MS/HRMS : Molecular ion peaks (e.g., m/z 283 [M+1]⁺) and high-resolution data confirm molecular formulas .
  • FT-IR : Absorptions at ~1724 cm⁻¹ (C=O stretching) and ~1599 cm⁻¹ (C=C aromatic) are diagnostic .

Q. What are the typical applications of this compound derivatives in medicinal chemistry?

  • Methodological Answer : These derivatives are explored as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents. For example:
  • Antimicrobial Activity : 1,2,3-Triazole-tethered 4H-chromenes show efficacy against MRSA via structure-activity relationship (SAR) studies .
  • Antioxidant Properties : Substituents like electron-donating methoxy groups enhance radical scavenging activity, assessed via DPPH assays .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve contradictions in spectroscopic or reactivity data for this compound derivatives?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict molecular geometries and electronic properties with high accuracy (average deviation <2.4 kcal/mol for thermochemistry) . For example:
  • Charge Distribution : DFT calculations clarify regioselectivity in electrophilic substitutions by mapping Fukui indices.
  • Reaction Mechanisms : Transition-state modeling explains discrepancies in oxidation pathways (e.g., hypervalent iodine-mediated vs. enzymatic oxidation) .

Q. What strategies address low yields or side products in the synthesis of 3-substituted 2H-chromene-2,4(3H)-diones?

  • Methodological Answer :
  • Catalytic Optimization : La(OTf)₃ improves cyclocondensation of β-ketoesters and activated alkynes, reducing dimerization side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor kinetic control in annulation reactions, suppressing ring-opening byproducts .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 130°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do photophysical properties of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones inform optoelectronic applications?

  • Methodological Answer :
  • Absorption/Emission Studies : Substituents like 3-fluorobenzyl groups redshift absorption maxima (λₐᵦₛ ~350 nm) and enhance fluorescence quantum yields (ΦF ~0.45) via extended conjugation .
  • Electrochemical Analysis : Cyclic voltammetry reveals reversible redox behavior (E₁/₂ ~-1.2 V vs. Ag/Ag⁺), suggesting utility in organic semiconductors .

Q. What computational and experimental approaches validate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Dock 3-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) to prioritize candidates for synthesis .
  • In Vitro Assays : Combine MTT cytotoxicity screening with ROS detection assays to differentiate cytotoxic vs. cytoprotective effects in cancer cell lines .

Q. How are stereochemical outcomes controlled in the synthesis of dihydro-2H-chromene derivatives?

  • Methodological Answer :
  • Chiral Catalysts : L-Proline derivatives induce enantioselectivity in Michael additions to chromene-diones, achieving >90% ee .
  • Dynamic Kinetic Resolution : Use of Pd/C with H₂ selectively reduces α,β-unsaturated ketones to cis-dihydrochromenes .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antioxidant activity of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ABTS radicals) or substituent effects. For example:
  • Electron-Withdrawing Groups : Nitro substituents reduce activity due to decreased electron density at the reactive phenolic -OH .
  • Solvent Polarity : Hydrophobic derivatives show higher activity in lipid-rich environments (e.g., micellar systems) vs. aqueous buffers .

Q. Why do computational predictions of chromene-dione reactivity sometimes diverge from experimental results?

  • Methodological Answer :
  • Functional Limitations : Pure GGA functionals (e.g., PBE) underestimate activation barriers for ring-opening reactions; hybrid functionals (e.g., M06-2X) are more reliable .
  • Solvent Modeling : Implicit solvent models (e.g., PCM) may fail to account for specific hydrogen-bonding interactions in protic solvents like methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-chromene-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
2H-chromene-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.